molecular formula C24H17ClF3N3OS B2452397 N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226447-93-3

N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2452397
CAS RN: 1226447-93-3
M. Wt: 487.93
InChI Key: ZZGVVEDTWFSNJD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H17ClF3N3OS and its molecular weight is 487.93. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Research into the structural properties and intermolecular interactions of related chemical compounds has provided insights into their molecular configurations and potential applications. For instance, studies have revealed the generation of three-dimensional arrays via a variety of hydrogen bonds and π interactions, highlighting the importance of these structural characteristics in understanding the compound's behavior and potential utility in various applications (Boechat et al., 2011).

Antimicrobial Activity

Compounds with structural similarities to the target chemical have been synthesized and evaluated for their antimicrobial properties. The synthesis of novel thiazolidinone and acetidinone derivatives, for instance, demonstrates the potential of these compounds in combating various microorganisms, with their structures established on the basis of elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry et al., 2009).

Antitumor Activity

The synthesis of new derivatives and their evaluation for antitumor activity have been a significant area of research. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems found considerable anticancer activity against some cancer cell lines, indicating the potential therapeutic applications of these compounds (Yurttaş et al., 2015).

Supramolecular Assembly

Investigations into the supramolecular assembly of chloro- and bromo-phenyl derivatives, including the role of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds, have been conducted. These studies offer insights into the compound's ability to form complex structures, which could be relevant in the development of novel materials or nanotechnology applications (Hazra et al., 2014).

Enzymatic Mechanisms

Research has also focused on the enzymatic mechanisms involving similar compounds, providing evidence for the role of specific molecular interactions in enzymatic processes. For instance, the replacement of catalytic histidine in chloramphenicol acetyltransferase with glutamate suggested a general base role for glutamate, showcasing the intricate molecular dynamics at play in enzyme function (Lewendon et al., 1994).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3OS/c25-18-9-5-10-19(13-18)30-22(32)15-33-23-29-14-21(16-6-2-1-3-7-16)31(23)20-11-4-8-17(12-20)24(26,27)28/h1-14H,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGVVEDTWFSNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.